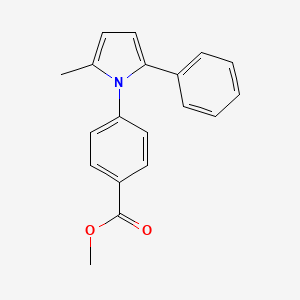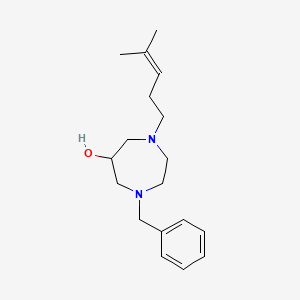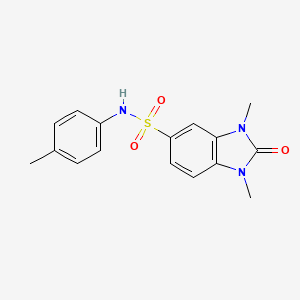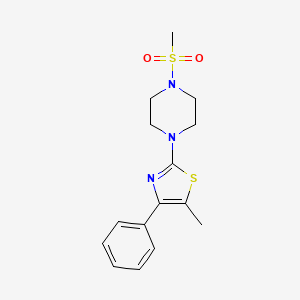![molecular formula C18H21N5O2 B5615463 (1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5615463.png)
(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazabicyclo nonanes, such as the compound , involves multiple steps, including the formation of the bicyclic structure and the addition of functional groups. Although specific synthesis details for this exact compound are not readily available, similar compounds have been synthesized through methods involving the cyclization of amino acids or esters and subsequent functionalization. For example, the synthesis of related diazabicyclo compounds involves starting from dimethyl esters and proceeding through cyclization and reduction steps to obtain the final bicyclic structure (Nikit-skaya et al., 1965).
Molecular Structure Analysis
Molecular structure analysis of diazabicyclo compounds reveals the presence of a bicyclic core, often with various substituents that influence the molecule's overall properties. X-ray crystallography studies can provide detailed insights into the three-dimensional arrangement of atoms within the molecule, showcasing how the structural features contribute to its chemical behavior (Moser et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving diazabicyclo nonanes typically exploit the reactivity of the nitrogen atoms within the bicyclic ring. These compounds can undergo various transformations, including alkylation, acylation, and reactions with electrophiles, leading to a wide range of derivatives with different chemical properties. The specific reactivity patterns depend on the substituents present and the overall molecular structure (Balaji et al., 2015).
Propiedades
IUPAC Name |
(2-methoxypyridin-4-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-25-16-9-14(5-8-19-16)17(24)23-11-13-3-4-15(23)12-22(10-13)18-20-6-2-7-21-18/h2,5-9,13,15H,3-4,10-12H2,1H3/t13-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPGUYFHHAKZID-DZGCQCFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(2-methoxyisonicotinoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-cyclopropyl-4-phenyl-9-(propoxyacetyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615401.png)
![1,3,6-trimethyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5615405.png)
![2-(methylthio)-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyrimidine](/img/structure/B5615408.png)

![2-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5615423.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5615431.png)
![N-isopropyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5615439.png)
![5-{3-[(3,5-dimethoxybenzyl)oxy]phenyl}-2-furamide](/img/structure/B5615447.png)

![methyl [2-(3-methyl-3-phenylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B5615475.png)
![5-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5615500.png)
